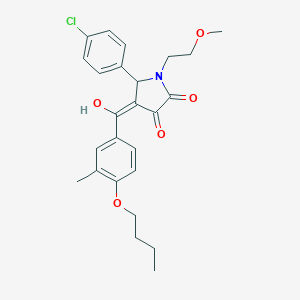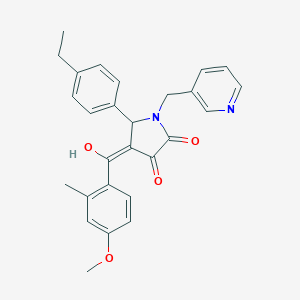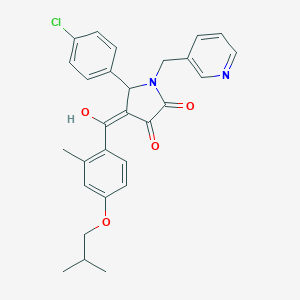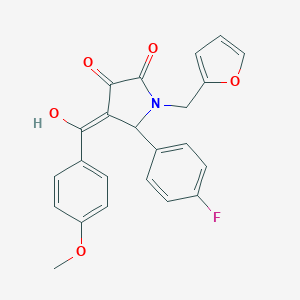![molecular formula C21H24N2O3 B266901 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, commonly known as CB1 receptor antagonist, is a chemical compound that is used in scientific research to study the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists, like N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, have been shown to be effective in treating various medical conditions, such as obesity, diabetes, and addiction.
Mécanisme D'action
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide works by blocking the CB1 receptors in the endocannabinoid system. CB1 receptors are responsible for regulating various physiological processes, including appetite, pain sensation, mood, and memory. By blocking these receptors, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide can help regulate these processes and treat various medical conditions.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide has several biochemical and physiological effects. It has been shown to reduce food intake and body weight in obese individuals. It has also been shown to improve glucose tolerance and insulin sensitivity in individuals with type 2 diabetes. Additionally, it has been shown to reduce drug-seeking behavior in individuals with addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which means it only targets the CB1 receptors in the endocannabinoid system. This allows for more precise targeting of the endocannabinoid system and reduces the risk of off-target effects. Additionally, it has been shown to have a long half-life, which allows for longer experiments.
One limitation of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide is that it is not water-soluble, which can make it difficult to administer in some lab experiments. Additionally, it has been shown to have some adverse effects, such as increased liver enzymes and gastrointestinal distress.
Orientations Futures
There are several future directions for the use of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide in scientific research. One direction is to study its effects on other medical conditions, such as anxiety and depression. Another direction is to study its effects on the endocannabinoid system in different tissues and organs. Additionally, there is a need for more research on the long-term effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide on the endocannabinoid system and overall health.
Méthodes De Synthèse
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide involves several steps. The first step involves the reaction of 3-nitrobenzoic acid with cyclohexylamine to form 3-(cyclohexylamino)benzoic acid. The second step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The third step involves the reaction of the amino group with N-methyl-2-bromoacetamide to form N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide.
Applications De Recherche Scientifique
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide is used in scientific research to study the endocannabinoid system. The endocannabinoid system plays a critical role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists, like N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, have been shown to be effective in treating various medical conditions, such as obesity, diabetes, and addiction.
Propriétés
Nom du produit |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-13-6-5-12-18(19)21(25)23-17-11-7-8-15(14-17)20(24)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,22,24)(H,23,25) |
Clé InChI |
CDPMTICHIBYILH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)
